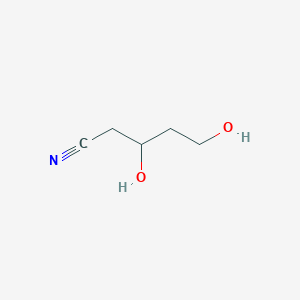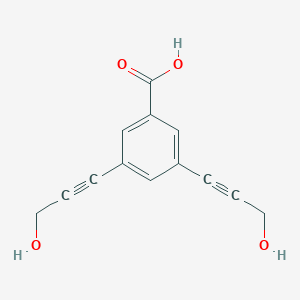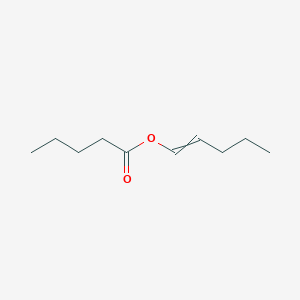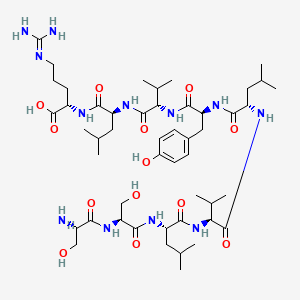![molecular formula C10H6F3NO3S B14230234 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid CAS No. 739365-27-6](/img/structure/B14230234.png)
2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a benzene ring. The presence of trifluoromethyl and methoxy groups, along with a carboxylic acid functional group, makes this compound unique and versatile in various chemical applications. It is known for its potential biological activities and is used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a trifluoromethyl-substituted benzoyl chloride in the presence of a base, followed by cyclization to form the thiazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and functional group modifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the trifluoromethyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid
- 4-Methoxybenzo[D]thiazole-6-carboxylic acid
- 2-(Trifluoromethyl)-4-methoxybenzothiazole
Comparison: 2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid is unique due to the combination of trifluoromethyl, methoxy, and carboxylic acid groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group can influence electronic properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
739365-27-6 |
|---|---|
Formule moléculaire |
C10H6F3NO3S |
Poids moléculaire |
277.22 g/mol |
Nom IUPAC |
4-methoxy-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO3S/c1-17-5-2-4(8(15)16)3-6-7(5)14-9(18-6)10(11,12)13/h2-3H,1H3,(H,15,16) |
Clé InChI |
OLCAXKXSWNXVQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)

![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)



![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)




